Enhanced Human Plasma Protein Binding Relative to Parent AZT
In head-to-head in vitro experiments, 3'-Azido-5'-glutamyl-3'-deoxythymidine (AZT-Glu) bound to total human plasma proteins at a fraction of 26.8 ± 0.5%, compared with only 12.9 ± 1.4% for parent AZT—a 2.1-fold increase [1]. Displacement experiments with salicylic acid (a marker for HSA site IA) reduced AZT-Glu binding to 1.8 ± 1.3%, while AZT binding remained essentially unchanged (13.1 ± 1.3%), indicating that the prodrug binds to HSA at site IA, whereas AZT occupies site IB [1].
| Evidence Dimension | Fraction bound to total human plasma proteins (%) |
|---|---|
| Target Compound Data | 26.8 ± 0.5% |
| Comparator Or Baseline | AZT (zidovudine): 12.9 ± 1.4% |
| Quantified Difference | 2.1-fold higher binding (absolute difference ~14 percentage points) |
| Conditions | Human plasma incubated with 9 µM compound at 37°C for 30 min; free fraction isolated by ultrafiltration; n ≥ 3 |
Why This Matters
A higher bound fraction in plasma reduces glomerular filtration and extends the circulatory residence time of the intact prodrug, which is critical for achieving sustained AZT release in vivo.
- [1] Schenfeld EM, Ribone SR, Quevedo MA. Evaluación de la performance plasmática in vitro de nuevos profármacos anti HIV. Congress abstract, VI Congreso Iberoamericano de Ciencias Farmacéuticas, 2015. View Source
